4-(3-methoxyphenoxy)-2-methylaniline

Catalog No.
S6529367
CAS No.
946664-54-6
M.F
C14H15NO2
M. Wt
229.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-methoxyphenoxy)-2-methylaniline

CAS Number

946664-54-6

Product Name

4-(3-methoxyphenoxy)-2-methylaniline

Molecular Formula

C14H15NO2

Molecular Weight

229.3

4-(3-methoxyphenoxy)-2-methylaniline is an organic compound classified as an aniline derivative. It features a methoxy group attached to a phenoxy ring, which is further connected to a methylaniline moiety. The molecular formula of this compound is C14H15NO2C_{14}H_{15}NO_2, and it possesses a molecular weight of approximately 229.27 g/mol . The compound's structure includes an aromatic system that contributes to its chemical reactivity and potential biological activity.

, including:

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, resulting in the formation of quinones and related compounds.
  • Reduction: Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride, yielding amine derivatives.
  • Substitution: Nucleophilic substitution reactions may occur at the aniline nitrogen or the methoxy group, depending on the reaction conditions and reagents used .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
  • Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
  • Substitution: Halogenating agents, alkylating agents, acylating agents.

Research indicates that 4-(3-methoxyphenoxy)-2-methylaniline exhibits potential biological activities, including antimicrobial and anticancer properties. Its unique structural features enable it to interact with biological targets effectively, making it a candidate for further pharmacological studies. The compound has been explored for its ability to inhibit specific cellular pathways that are crucial in cancer progression .

Several synthetic routes exist for producing 4-(3-methoxyphenoxy)-2-methylaniline:

  • Nucleophilic Substitution: One common method involves the reaction of 3-methoxyphenol with 2-chloro-4-methylaniline in the presence of a base such as potassium carbonate. This reaction typically occurs in organic solvents like dimethylformamide at elevated temperatures.
  • Industrial Production: In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield. Optimized reaction conditions and advanced purification techniques are often utilized to ensure high purity of the final product .

The applications of 4-(3-methoxyphenoxy)-2-methylaniline span various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules, including dyes and pharmaceuticals.
  • Biological Studies: Investigated for its potential therapeutic effects in treating infections and cancer.
  • Industrial Use: Employed in producing specialty chemicals and materials due to its unique properties .

Studies on the interactions of 4-(3-methoxyphenoxy)-2-methylaniline with biological systems have shown that it can modulate various biochemical pathways. Its interactions with specific enzymes or receptors may lead to significant biological effects, warranting further investigation into its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 4-(3-methoxyphenoxy)-2-methylaniline:

Compound NameStructural Features
2-(2-Methoxyphenoxy)-1-phenylethanolContains methoxy and phenoxy groups similar to the target compound.
2-Methoxyphenyl anisoleSimilar aromatic structure with methoxy substitution.
4-PhenoxyphenolShares the phenolic structure but differs in substitution patterns.

Uniqueness

The uniqueness of 4-(3-methoxyphenoxy)-2-methylaniline lies in its specific substitution pattern, which confers distinct chemical and biological properties compared to similar compounds. This specific arrangement may enhance its reactivity or selectivity in certain reactions, making it particularly valuable for targeted applications in research and industry .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

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